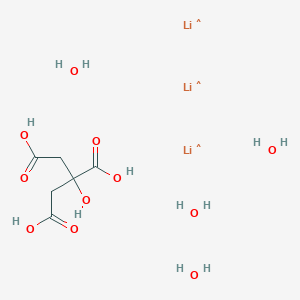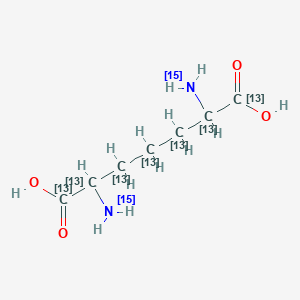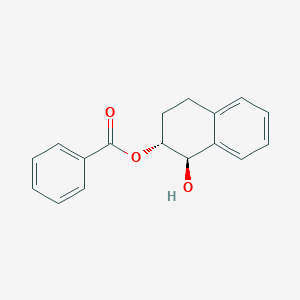![molecular formula C25H21N5O3 B12057164 benzyl N-[(2S)-1-(benzotriazol-1-yl)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate CAS No. 850232-59-6](/img/structure/B12057164.png)
benzyl N-[(2S)-1-(benzotriazol-1-yl)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl N-[(2S)-1-(benzotriazol-1-yl)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate is a complex organic compound that features a benzyl group, a benzotriazole moiety, and an indole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[(2S)-1-(benzotriazol-1-yl)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate typically involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators. The reaction is carried out under relatively mild conditions using dimethyl formamide as the solvent
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl N-[(2S)-1-(benzotriazol-1-yl)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions.
Reduction: The benzotriazole moiety can be reduced to form different derivatives.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can lead to the formation of indole-2-carboxylic acid derivatives, while reduction of the benzotriazole moiety can yield benzotriazoline derivatives.
Applications De Recherche Scientifique
Benzyl N-[(2S)-1-(benzotriazol-1-yl)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of peptides and peptide mimetics.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying protein-peptide interactions.
Mécanisme D'action
The mechanism of action of benzyl N-[(2S)-1-(benzotriazol-1-yl)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate involves its interaction with specific molecular targets. The benzotriazole moiety can form π-π stacking interactions and hydrogen bonds with enzymes and receptors, while the indole ring can interact with various biological pathways . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N’- (1,3-benzothiazol-2-yl)-arylamides: These compounds share the benzotriazole moiety and have similar biological activities.
Benzimidazole-substituted benzotriazoles: These compounds also feature a benzotriazole group and exhibit significant antiviral and antibacterial activities.
Uniqueness
Benzyl N-[(2S)-1-(benzotriazol-1-yl)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate is unique due to the presence of both the indole and benzotriazole moieties, which provide a combination of biological activities and chemical reactivity not commonly found in other compounds. This dual functionality makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
850232-59-6 |
|---|---|
Formule moléculaire |
C25H21N5O3 |
Poids moléculaire |
439.5 g/mol |
Nom IUPAC |
benzyl N-[(2S)-1-(benzotriazol-1-yl)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C25H21N5O3/c31-24(30-23-13-7-6-12-21(23)28-29-30)22(14-18-15-26-20-11-5-4-10-19(18)20)27-25(32)33-16-17-8-2-1-3-9-17/h1-13,15,22,26H,14,16H2,(H,27,32)/t22-/m0/s1 |
Clé InChI |
OFKXDFXFJAJJHZ-QFIPXVFZSA-N |
SMILES isomérique |
C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N4C5=CC=CC=C5N=N4 |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)N4C5=CC=CC=C5N=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-chlorophenyl)-2-{[1-(2,5-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B12057083.png)


![2-[(2-chlorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12057096.png)


![N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-4-chlorobenzamide;hydrate;hydrochloride](/img/structure/B12057132.png)

![N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-(3,5-dihydroxy-1,2,4-triazin-6-yl)acetohydrazide](/img/structure/B12057161.png)
![4-bromo-N'-[(E)-2-furylmethylidene]benzohydrazide](/img/structure/B12057167.png)

![[1-[2-Bis(3,5-dimethylphenyl)phosphaniumylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphanium;(2S)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium(2+)](/img/structure/B12057172.png)

